molecular formula C13H18N4O2S2 B2440929 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034541-56-3

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2440929
CAS No.: 2034541-56-3
M. Wt: 326.43
InChI Key: SPOPUAJRNFRGFV-UHFFFAOYSA-N
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Description

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H18N4O2S2 and its molecular weight is 326.43. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antiproliferative Applications

  • Synthesis and Antibacterial Evaluation : Research focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, demonstrating potential use as antibacterial agents. Compounds with high antibacterial activity were identified, highlighting the significance of sulfonamide derivatives in developing new antibacterial treatments (Azab, Youssef, & El-Bordany, 2013).

  • Antimicrobial and Antiproliferative Agents : Another study explored N-ethyl-N-methylbenzenesulfonamide derivatives, revealing their effectiveness as antimicrobial and antiproliferative agents against various human cell lines. This underscores the potential of sulfonamide-based compounds in cancer therapy (El-Gilil, 2019).

Antioxidant Applications

  • Design and Biological Evaluation of Antioxidants : Research into 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives aimed to create high-efficiency antioxidants. These studies included 2D QSAR modeling and pharmacological assays, highlighting the critical role of heterocycles in antioxidant activity (Aziz et al., 2021).

Properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S2/c1-16-8-13(14-10-16)21(18,19)15-7-12(17-4-2-5-17)11-3-6-20-9-11/h3,6,8-10,12,15H,2,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOPUAJRNFRGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.